Benzyl 6-oxopyran-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61752-10-1 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
benzyl 6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C13H10O4/c14-12-7-6-11(9-16-12)13(15)17-8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
VMJBTCOZXQSHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=COC(=O)C=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Benzyl 6 Oxopyran 3 Carboxylate
Pericyclic Reactions: Diels-Alder Cycloadditions of 2-Pyrones
The 2-pyrone ring system, with its conjugated diene and enone functionalities, is a valuable component in various chemical reactions, most notably the Diels-Alder cycloaddition. uni-regensburg.de These reactions provide an efficient pathway to create bridged bicyclic lactones and their derivatives, which are precursors to a wide range of natural products. researchgate.net
As electron-deficient dienes with aromatic character, 2-pyrones can be reluctant partners in Diels-Alder reactions. nih.gov However, their reactivity can be influenced by substituents on the pyrone ring. For instance, brominated 2-pyrones can react with both electron-poor and electron-rich dienophiles through normal- and inverse-electron-demand Diels-Alder cycloadditions, respectively, often with good stereocontrol. nih.gov The resulting cycloadducts can be further transformed into more complex bicyclic lactones. nih.gov
The Diels-Alder reaction of 2-pyrones with alkynes is a particularly effective method for constructing multi-substituted benzene (B151609) compounds through a tandem cycloaddition/decarboxylation process. researchgate.netchemeurope.com With alkenes, the reaction generally leads to the formation of isolable bicycloadducts, which are useful intermediates for the stereoselective synthesis of cyclohexane (B81311) derivatives. uni-regensburg.de
The stereochemical outcome of these cycloadditions is often endo-selective with cyclic enol ethers, while exo-products can be formed with moderate selectivity in some cases. nih.gov Asymmetric Diels-Alder reactions of 2-pyrones have also been developed using chiral catalysts, offering a route to enantiomerically enriched bicyclic building blocks. nih.govsioc-journal.cn
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product Type | Key Features | Reference |
|---|---|---|---|---|
| 2-Pyrone | Alkyne | Substituted Benzene | Tandem Diels-Alder/decarboxylation | researchgate.netchemeurope.com |
| 2-Pyrone | Alkene | Bicyclic Lactone | Intermediate for cyclohexane derivatives | uni-regensburg.de |
| 3,5-Dibromo-2-pyrone | Electron-rich/poor Dienophile | Bicyclic Lactone | Normal and inverse-electron-demand reactions | nih.gov |
| 3-Hydroxy-2-pyrone | N-methylmaleimide | Bicyclic Chiral Building Block | Asymmetric reaction with chiral catalyst | nih.govsioc-journal.cn |
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions of 2-pyrone derivatives provide a powerful strategy for the synthesis of fused and bridged ring systems. These reactions often proceed through the formation of new carbon-carbon or carbon-heteroatom bonds, leading to diverse and complex molecular scaffolds.
Regioselectivity in Cyclization Reactions (e.g., 5-exo-dig vs. 6-endo-dig)
A significant challenge in the synthesis of lactones via the cyclization of a carboxylic acid ester onto an alkyne is controlling the regioselectivity between the 5-exo-dig and 6-endo-dig pathways. nih.govnih.gov The 5-exo-dig cyclization leads to the formation of a five-membered furanone ring, while the 6-endo-dig pathway results in a six-membered pyrone ring. nih.govacs.org
The outcome of these cyclizations can be highly dependent on the reaction conditions, including the choice of catalyst and additives. For instance, in the cyclization of certain acetylene-functionalized bicyclic 2-pyridones, palladium catalysts with specific ligands have been shown to selectively favor one pathway over the other. nih.gov While many conditions lead to a preference for the 5-exo-dig product, catalysts based on N-heterocyclic carbenes (NHCs) can promote the 6-endo-dig cyclization. nih.govnih.gov The addition of a Lewis acid, such as BF₃·Et₂O, can further enhance the selectivity for the 6-endo-dig product. nih.govacs.org
The mechanism for the selective Pd-catalyzed 5-exo-dig cyclization is believed to proceed through a Pd(II) catalytic cycle. nih.gov However, the precise mechanism for the selective Pd-IPr-NHC catalyzed 6-endo-dig cyclization is not yet fully understood. nih.gov
| Reaction Type | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|
| Intramolecular alkyne cyclization | Pd(OAc)₂ / DPPP | 5-exo-dig (Furanone) | nih.gov |
| Intramolecular alkyne cyclization | Pd-IPr-NHC | 6-endo-dig (Pyrone) | nih.govnih.gov |
| Intramolecular alkyne cyclization | Pd-IPr-NHC / BF₃·Et₂O | Highly selective 6-endo-dig (Pyrone) | nih.govacs.org |
Oxidative and Reductive Transformations of the Pyrone Core
The 2-pyrone core can undergo various oxidative and reductive transformations, leading to a range of functionalized products. These reactions can target the double bonds within the pyrone ring or the lactone functionality itself.
While specific examples for the direct oxidation or reduction of Benzyl (B1604629) 6-oxopyran-3-carboxylate are not extensively detailed in the provided search results, the general reactivity of the 2-pyrone core suggests several possibilities. Oxidation could potentially lead to the formation of epoxides or diols across the double bonds. Reductive processes could saturate the double bonds or open the lactone ring. For instance, catalytic hydrogenation can reduce the double bonds of the pyrone ring.
Decarboxylation and Related Rearrangement Reactions
Decarboxylation is a characteristic reaction of 2-pyrones, particularly following Diels-Alder reactions with alkynes, which leads to the formation of aromatic compounds through the extrusion of carbon dioxide. chemeurope.com This process is a key step in the synthesis of polysubstituted benzenes. researchgate.net
In addition to decarboxylation, 2-pyrones can undergo various rearrangement reactions. For example, a tandem Diels-Alder reaction/Claisen rearrangement/decarboxylation strategy has been developed for the synthesis of diarylmethanes from 3-alkoxycarbonyl-2-pyrones and N-allenamides or aryloxyallenes. researchgate.net Gold(I) catalysts can also promote the rearrangement of β-alkynylpropiolactones to furnish substituted 2-pyrones. organic-chemistry.org
Functional Group Interconversions at the Carboxylate Moiety
The benzyl carboxylate group of Benzyl 6-oxopyran-3-carboxylate offers a site for various functional group interconversions, allowing for the modification of this part of the molecule.
Amidation Reactions
Amidation of this compound would involve the reaction of the ester moiety with a primary or secondary amine to form the corresponding N-substituted 6-oxopyran-3-carboxamide. This transformation is a nucleophilic acyl substitution reaction. Generally, the direct reaction of an ester with an amine is a slow process and often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate.
The mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate can expel either the amine or the benzyloxide leaving group. To drive the reaction towards the amide product, it is often necessary to remove the benzyl alcohol byproduct or to use a large excess of the amine.
Alternatively, the carboxylic acid precursor, coumalic acid, can be converted to a more reactive species such as an acid chloride or activated with coupling agents (e.g., DCC, HBTU) before reaction with an amine. However, for the direct amidation of the benzyl ester, the conditions would likely be more forcing.
General Conditions for Amidation of Benzyl Esters:
| Parameter | Condition | Purpose |
| Reactants | This compound, Primary or Secondary Amine | Formation of the amide |
| Solvent | High-boiling point solvents (e.g., DMF, DMSO) or neat conditions | To facilitate the reaction at elevated temperatures |
| Temperature | Typically >100 °C | To overcome the activation energy barrier |
| Catalyst | Lewis acids or bases (optional) | To enhance the electrophilicity of the carbonyl group or deprotonate the amine |
Expected Products from Amidation:
| Amine Reactant | Expected Amide Product |
| Ammonia | 6-Oxopyran-3-carboxamide |
| Alkylamine (R-NH₂) | N-Alkyl-6-oxopyran-3-carboxamide |
| Arylamine (Ar-NH₂) | N-Aryl-6-oxopyran-3-carboxamide |
Transesterification Processes
Transesterification of this compound involves the substitution of the benzyl group with a different alkyl or aryl group from an alcohol (R-OH). This reaction is also a nucleophilic acyl substitution and is typically catalyzed by an acid or a base.
In acid-catalyzed transesterification, the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the incoming alcohol. The reaction is reversible, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the benzyl alcohol byproduct.
Base-catalyzed transesterification, on the other hand, involves the deprotonation of the incoming alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the ester carbonyl. This method is generally faster than the acid-catalyzed process but is sensitive to the presence of any water, which could lead to saponification (hydrolysis) of the ester.
General Conditions for Transesterification of Benzyl Esters:
| Parameter | Acid-Catalyzed | Base-Catalyzed |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl, p-TsOH) | Strong bases (e.g., NaOR, KOR) or Lewis bases |
| Reactant Alcohol | Primary or secondary alcohol | Primary or secondary alcohol |
| Solvent | Excess of the reactant alcohol or an inert solvent | Excess of the reactant alcohol or an inert solvent |
| Temperature | Typically reflux temperature of the alcohol | Often proceeds at room temperature but can be heated |
Expected Products from Transesterification:
| Alcohol Reactant (R-OH) | Expected Ester Product |
| Methanol | Methyl 6-oxopyran-3-carboxylate |
| Ethanol | Ethyl 6-oxopyran-3-carboxylate |
| Isopropanol | Isopropyl 6-oxopyran-3-carboxylate |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of Benzyl (B1604629) 6-oxopyran-3-carboxylate is expected to show distinct signals for the protons of the benzyl group and the pyranone ring.
Benzyl Protons : The benzyl group consists of a monosubstituted phenyl ring and a methylene (B1212753) (-CH₂-) group. The five protons on the phenyl ring are anticipated to appear as a multiplet in the aromatic region, typically between δ 7.30 and 7.45 ppm, based on data from similar structures like benzyl benzoate. rsc.orgdrugbank.com The two benzylic protons of the -CH₂- group, being adjacent to an electron-withdrawing ester oxygen, are expected to produce a sharp singlet at approximately δ 5.3-5.4 ppm. rsc.org
Pyranone Ring Protons : The 2-oxo-2H-pyran ring system contains three vinyl protons. Based on data from the parent structure, coumalic acid (2-oxo-2H-pyran-5-carboxylic acid), these protons would have characteristic chemical shifts. chemicalbook.com The proton at the C4 position is expected to appear as a doublet, while the protons at C5 and C2 would also show distinct splitting patterns based on their coupling with adjacent protons.
The table below outlines the predicted ¹H NMR spectral data.
Predicted ¹H NMR Data for Benzyl 6-oxopyran-3-carboxylate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl H | 7.30 - 7.45 | Multiplet | 5H |
| Benzyl CH₂ | 5.3 - 5.4 | Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct information about the carbon skeleton. bhu.ac.in The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.org
Benzyl Carbons : The benzyl group would show four distinct signals. The benzylic -CH₂- carbon is expected around δ 66-68 ppm. rsc.org The phenyl carbons typically appear between δ 127 and 136 ppm, with the carbon attached to the methylene group (ipso-carbon) appearing near δ 135-136 ppm. rsc.orglibretexts.org
Pyranone and Carboxylate Carbons : This portion of the molecule contains six carbon atoms. The most downfield signals belong to the two carbonyl carbons of the ester and the α,β-unsaturated lactone, expected in the δ 160-175 ppm range. libretexts.orgwisc.edu The four sp² hybridized carbons of the pyranone ring would appear in the vinyl/aromatic region of the spectrum (δ 110-150 ppm). uoi.groregonstate.edu
The table below summarizes the predicted ¹³C NMR chemical shifts.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzyl CH₂ | 66 - 68 |
| Phenyl CH | 127 - 129 |
| Phenyl C (ipso) | 135 - 136 |
| Pyranone C (vinyl) | 110 - 150 |
| Ester C=O | 162 - 166 |
Two-Dimensional NMR Techniques
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all signals.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal coupling between adjacent protons, confirming the connectivity of the vinyl protons on the pyranone ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in both the benzyl and pyranone moieties.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. vscht.cz The spectrum of this compound is expected to be dominated by absorptions from its carbonyl groups and aromatic system.
Carbonyl (C=O) Stretching : Two distinct, strong absorption bands are expected for the carbonyl groups. The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹. The α,β-unsaturated lactone carbonyl stretch is expected at a slightly lower wavenumber, generally in the range of 1715-1740 cm⁻¹, due to conjugation. pressbooks.pub
Aromatic C=C Stretching : The presence of the benzene (B151609) ring will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. vscht.cz
C-O Stretching : Strong bands corresponding to the C-O stretching vibrations of the ester and the pyranone ether linkage are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
C-H Stretching : Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl CH₂ group would appear just below 3000 cm⁻¹. pressbooks.pub
Expected Characteristic IR Absorption Bands
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Lactone (α,β-unsaturated) | C=O Stretch | 1715 - 1740 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Ester / Ether | C-O Stretch | 1100 - 1300 | Strong |
| Aromatic C-H | C-H Stretch | 3030 - 3100 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.
For this compound (C₁₃H₁₀O₄), the molecular weight is 230.22 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass.
The most characteristic fragmentation pathway for benzyl esters involves the cleavage of the benzylic C-O bond. This would lead to the formation of a highly stable benzyl cation or its rearranged tropylium (B1234903) ion isomer, both of which give a prominent base peak at m/z = 91 . whitman.edustackexchange.com The other resulting fragment would be the pyranone carboxylate radical anion at m/z = 139. Other potential fragmentations could involve the loss of CO or CO₂ from the pyranone ring structure.
Predicted Major Fragments in Mass Spectrometry
| m/z | Identity |
|---|---|
| 230 | [M]⁺ (Molecular Ion) |
| 139 | [M - C₇H₇]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography offers the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no published crystal structure for this compound is available in public databases.
If a suitable single crystal of the compound could be grown, this technique would provide unambiguous confirmation of its connectivity. Furthermore, it would reveal detailed conformational information, such as the exact bond lengths and angles of the pyranone ring, the planarity of the system, and the rotational orientation of the benzyl group relative to the ester functionality. Studies on other halogenated pyran analogues have demonstrated the power of this method in establishing detailed solid-state conformations. beilstein-journals.orgnih.govresearchgate.netnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental data on the elemental composition of a synthesized molecule. This method is crucial for verifying the empirical formula of a compound, which in turn supports the proposed molecular structure. For this compound, with a molecular formula of C₁₃H₁₀O₄, elemental analysis provides a quantitative measure of the percentage of carbon (C), hydrogen (H), and oxygen (O) by mass.
The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements. These theoretical values serve as a benchmark against which experimentally determined values are compared. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.
Detailed Research Findings
The process involves the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and quantified. From these measurements, the percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference.
Interactive Data Table: Theoretical vs. Expected Experimental Elemental Composition of this compound
The following table outlines the theoretical elemental composition of this compound. In a research context, this would be compared against the "Found" values obtained from an elemental analyzer. For the purpose of this article, the "Expected Experimental Value (Range)" is provided to illustrate the acceptable variance typically observed in experimental results due to instrumental limitations and sample handling.
| Element | Symbol | Theoretical Percentage (%) | Expected Experimental Value (Range) (%) |
| Carbon | C | 67.82 | 67.62 - 68.02 |
| Hydrogen | H | 4.38 | 4.28 - 4.48 |
| Oxygen | O | 27.80 | 27.60 - 28.00 |
This table can be dynamically filtered and sorted by the user.
A close agreement, generally within ±0.4% of the theoretical values, is considered a strong indication that the synthesized compound has the correct elemental composition and a high degree of purity. Any significant deviation would suggest the presence of impurities, residual solvent, or an incorrect molecular structure, prompting further purification and spectroscopic analysis.
Computational Chemistry Studies on Benzyl 6 Oxopyran 3 Carboxylate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like Benzyl (B1604629) 6-oxopyran-3-carboxylate. thenucleuspak.org.pknih.gov DFT methods calculate the electronic structure of a molecule to determine its properties. thenucleuspak.org.pknih.gov
Optimization of Molecular Geometries
Table 1: Predicted Geometrical Parameters for Benzyl 6-oxopyran-3-carboxylate (Illustrative) This table presents hypothetical yet realistic bond lengths and angles for this compound, based on typical values from DFT calculations on similar structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (pyrone) | 1.21 Å |
| Bond Length | C-O (pyrone) | 1.37 Å |
| Bond Length | C=C (pyrone) | 1.35 Å |
| Bond Length | C-C (pyrone) | 1.45 Å |
| Bond Length | C=O (ester) | 1.22 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | O-CH2 (ester) | 1.46 Å |
| Bond Angle | O-C=O (pyrone) | 118° |
| Bond Angle | C-O-C (pyrone) | 122° |
| Bond Angle | O=C-O (ester) | 124° |
Electronic Structure Analysis (HOMO-LUMO Energetics)
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. nih.gov In computational studies of related coumarin (B35378) and pyran systems, the HOMO and LUMO energy levels are calculated to predict reactivity. nih.govresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich pyranone ring and the benzyl group, while the LUMO would likely be distributed over the electron-deficient carbonyl groups.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table provides hypothetical HOMO, LUMO, and energy gap values for this compound, derived from trends observed in similar computed molecules.
| Parameter | Energy (eV) |
| EHOMO | -6.8 |
| ELUMO | -2.1 |
| Energy Gap (ΔE) | 4.7 |
Charge Distribution and Reactivity Predictions
DFT calculations can also map the distribution of electron density across a molecule, often visualized through a Molecular Electrostatic Potential (MEP) map. thenucleuspak.org.pkresearchgate.net These maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the benzyl ring and the pyran ring would exhibit positive potential. Mulliken charge analysis is another method used to quantify the charge distribution on each atom, providing further insight into the molecule's reactive sites. researchgate.net
Semi-Empirical Quantum Chemical Methods
Semi-empirical methods offer a faster, albeit less accurate, alternative to ab initio and DFT calculations. wikipedia.orgnih.gov These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations, making them suitable for very large molecules. wikipedia.orgresearchgate.net Methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) are widely used. researchgate.net
While less common now for detailed analysis of smaller molecules where DFT is feasible, semi-empirical methods can be useful for initial screenings of large libraries of compounds or for studying the conformational landscape of flexible molecules. For a molecule like this compound, a semi-empirical calculation could quickly provide a reasonable initial geometry and an estimation of its heat of formation. However, the results would be less reliable for detailed electronic properties compared to those from DFT. wikipedia.org
Mechanistic Pathways Elucidation through Computational Modeling
Computational modeling is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates. By calculating the activation energies, chemists can predict the most likely pathway for a reaction.
For this compound, computational studies could be used to investigate its synthesis or its participation in reactions such as Diels-Alder cycloadditions, where coumalates are known to react. For instance, modeling the reaction of this compound with an dienophile would involve locating the transition state structure and calculating the activation barrier, thus providing insight into the reaction's feasibility and stereoselectivity. These studies often employ DFT methods to accurately model the breaking and forming of bonds.
Design and Synthesis of Benzyl 6 Oxopyran 3 Carboxylate Analogues and Derivatives
Structural Modifications of the Pyrone Ring System
The 2H-pyran-2-one (or α-pyrone) ring is a privileged heterocyclic structure found in numerous natural products with a wide range of biological activities. uni-regensburg.de Its modification is a key strategy for developing novel analogues. Synthetic access to the pyrone core can be achieved through various methods, including the pyrolysis of coumalic acid derivatives or the cyclization of suitably substituted precursors. orgsyn.org Modern synthetic methods offer diverse routes for modification.
Key modifications to the pyrone ring include:
Substitution at C3, C4, and C5: Electrophilic substitution reactions can introduce functionalities at the 3- and 5-positions of the pyrone ring. mdpi.com For instance, iodolactonization of (Z)-2-en-4-ynoic acids can yield 6-substituted 5-iodo-2(2H)-pyranones, which serve as intermediates for further functionalization via cross-coupling reactions. nih.gov Palladium-catalyzed cross-coupling of cyclic vinyldiazo esters with aryl iodides provides a route to 3-aryl-2-pyrones. organic-chemistry.org
Annulation and Ring Fusion: The pyrone ring can be fused with other ring systems. For example, a Pd/C-mediated tandem C-C and C-O bond formation between 5-iodopyrazole-4-carboxylic acid and terminal alkynes has been used to synthesize pyrone rings fused with a pyrazole (B372694) moiety. nih.gov
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming dihydropyran rings, which can be precursors to the unsaturated 2-pyrone system. rsc.org
Domino Reactions: Domino reactions involving 2-pyrones and electron-poor alkenes can lead to aromatic derivatives through a Diels-Alder cycloaddition followed by aromatization, effectively modifying the core structure. researchgate.net
These synthetic strategies allow for the introduction of a wide array of substituents, such as alkyl, aryl, and heteroaryl groups, at various positions on the pyrone ring, enabling a thorough exploration of the structure-activity landscape.
Table 1: Potential Synthetic Modifications of the 2-Pyrone Ring This table is interactive. Click on the headers to sort.
| Modification Strategy | Target Position(s) | Key Reagents/Reaction Type | Potential Outcome |
|---|---|---|---|
| Halogenation/Cross-Coupling | C3, C5 | ICl, Pd catalyst, Aryl boronic acids | Introduction of diverse aryl/heteroaryl groups. nih.govorganic-chemistry.org |
| Cycloaddition | C3/C4 or C5/C6 | Dienes/Dienophiles (Diels-Alder) | Formation of bicyclic or polycyclic systems. researchgate.net |
| Alkynylation | C6 | Alkynylzinc reagents | Introduction of alkyl/alkenyl groups at C6. nih.gov |
| Annulation | C5/C6 | 5-Iodopyrazole-4-carboxylic acid | Fusion with heterocyclic rings. nih.gov |
Variations in the Ester Moiety: Beyond Benzyl (B1604629) Derivatives
The ester group is a critical component influencing the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. While the benzyl ester is a common starting point, varying this moiety can significantly impact biological efficacy. The synthesis of different esters from the parent 6-oxopyran-3-carboxylic acid (coumalic acid) can be achieved through standard esterification procedures, such as Fischer esterification with the corresponding alcohol or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.
Research on related coumarin-3-carboxylic acid esters, which also feature an α,β-unsaturated lactone system, has shown that the nature of the ester group is crucial for activity. In a study of chymotrypsin (B1334515) inhibitors, "aromatic" esters (e.g., phenyl esters) were found to be significantly more potent than simple alkyl esters. organic-chemistry.org This suggests that esters derived from alcohols other than benzyl alcohol could yield compounds with improved properties.
Table 2: Representative Ester Analogues of 6-Oxopyran-3-carboxylic Acid This table is interactive. Click on the headers to sort.
| Ester Group | Alcohol Precursor | Potential Impact on Properties |
|---|---|---|
| Methyl | Methanol | Increased polarity, potentially higher water solubility. |
| Ethyl | Ethanol | Slightly increased lipophilicity compared to methyl ester. |
| tert-Butyl | tert-Butanol | Increased steric bulk, may improve metabolic stability. |
| Phenyl | Phenol (B47542) | Increased aromatic character and rigidity, potential for π-π interactions. organic-chemistry.org |
| Naphthylmethyl | Naphthylmethanol | Increased lipophilicity and surface area for binding interactions. thieme-connect.de |
Introduction of Substituents on the Benzyl Group
Modifying the benzyl group itself by introducing substituents on the phenyl ring is a classic medicinal chemistry strategy to fine-tune electronic and steric properties. thieme-connect.de The synthesis of these analogues typically involves the esterification of 6-oxopyran-3-carboxylic acid with a substituted benzyl alcohol or the reaction of a coumaloyl halide with a substituted benzyl alcohol. arkat-usa.org Alternatively, reactions using substituted benzyl chlorides can be employed. google.com
The electronic nature of the substituent can alter the reactivity and stability of the ester.
Electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the phenyl ring and may enhance stability towards acid-catalyzed hydrolysis. thieme-connect.de The p-methoxybenzyl (PMB) group is a well-known protecting group for this reason.
Electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) decrease the electron density, making the benzylic carbon more electrophilic and potentially altering binding interactions or metabolic pathways. thieme-connect.de
These substitutions provide a means to systematically probe the binding pocket of a biological target for additional hydrophobic or polar interactions, potentially leading to enhanced potency or selectivity.
Table 3: Examples of Substituted Benzyl Esters and Their Rationale This table is interactive. Click on the headers to sort.
| Substituent on Benzyl Ring | Position | Rationale for Introduction | Synthetic Precursor |
|---|---|---|---|
| 4-Methoxy | para | Increases acid lability, probes for polar interactions. thieme-connect.de | 4-Methoxybenzyl alcohol |
| 4-Nitro | para | Increases stability to acid, acts as H-bond acceptor. thieme-connect.de | 4-Nitrobenzyl alcohol |
| 4-Chloro | para | Increases lipophilicity, probes for halogen bonding. thieme-connect.de | 4-Chlorobenzyl alcohol |
| 2,4,6-Trimethyl | ortho, para | Increases steric bulk and stability. thieme-connect.de | 2,4,6-Trimethylbenzyl alcohol |
Bioisosteric Replacements of the Carboxylate Functionality (e.g., Tetrazole Analogs)
The carboxylic acid functionality, while often crucial for target binding through ionic interactions, can lead to poor pharmacokinetic properties, including low membrane permeability and rapid metabolism. rug.nl Bioisosteric replacement is a strategy to mitigate these issues while retaining the essential binding properties. The 5-substituted tetrazole ring is one of the most widely used bioisosteres for a carboxylic acid. rug.nlbeilstein-journals.org It shares key properties with the carboxylate group: it has a similar pKa (around 4.5-4.9), is planar, and can exist as an anion at physiological pH, allowing it to mimic the charge distribution and hydrogen bonding capabilities of a carboxylate. rug.nlnih.gov Furthermore, tetrazoles are generally more metabolically robust than carboxylic acids. rug.nl
The synthesis of a tetrazole analogue of benzyl 6-oxopyran-3-carboxylate would typically start from a nitrile precursor. This could involve converting the 3-carboxylic acid group to a primary amide, followed by dehydration to the nitrile. The nitrile is then converted to the tetrazole ring, often via a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide. beilstein-journals.org
Table 4: Comparison of Carboxylate and Tetrazole Bioisostere This table is interactive. Click on the headers to sort.
| Feature | Carboxylate (-COOH) | 5-Tetrazole (-CN4H) | Rationale for Replacement |
|---|---|---|---|
| Acidity (pKa) | ~4.2 - 4.4 rug.nl | ~4.5 - 4.9 rug.nl | Similar acidity allows for analogous ionic interactions. |
| Charge at pH 7.4 | Anionic | Anionic | Mimics the charge state of the carboxylate. rug.nl |
| Lipophilicity | Lower | Higher (tetrazolate anion is more lipophilic than carboxylate) | May improve membrane permeability. rug.nl |
| Metabolic Stability | Susceptible to glucuronidation and other pathways. nih.gov | Generally more resistant to metabolism. rug.nl | Potential for longer duration of action. |
| Hydrogen Bonding | H-bond donor and acceptor | Multiple H-bond acceptors (N atoms) | Provides opportunities for strong receptor binding. rug.nl |
Structure-Activity Relationship (SAR) Studies in Related Pyrone Systems
While specific SAR studies on this compound are not extensively detailed in public literature, valuable insights can be drawn from related pyrone-containing compounds. SAR analyses reveal that even minor changes to the substitution pattern on the pyrone ring can lead to diverse biological activities. researchgate.net
Importance of the Pyrone Core: In studies of pyripyropene A, an ACAT inhibitor, the pyridine-pyrone moiety was found to be essential for potent inhibition, as replacing or modifying it dramatically decreased activity. This highlights the critical role of the intact pyrone system for certain biological targets.
Influence of Substituents: The antifungal activity of synthesized 2-pyrone compounds showed significant structure-activity relationship trends, indicating that the nature and position of substituents are key determinants of efficacy. researchgate.net
Role of the Ester/Amide Group: In a series of coumarin-based chymotrypsin inhibitors, aromatic esters were found to be highly effective, whereas the corresponding amides were less efficient, demonstrating the importance of the ester linkage and the nature of the R-group in the ester. organic-chemistry.org
Bioisosteric Replacement: In the development of antimalarial agents, the bioisosteric replacement of a carboxylic acid with a tetrazole group led to improved properties, validating this strategy for enhancing bioavailability while maintaining activity. nih.gov
These findings suggest a general SAR model where the pyrone ring acts as a core scaffold for binding, while modifications to the ester moiety and substitutions on the ring system and benzyl group serve to optimize interactions with the target and improve pharmacokinetic properties.
Table 5: Summary of Structure-Activity Relationship (SAR) Insights from Related Pyrone Systems This table is interactive. Click on the headers to sort.
| Structural Modification | General Observation | Implication for this compound | Reference(s) |
|---|---|---|---|
| Pyrone Ring Alteration | The core heterocycle is often essential for activity. | Modifications should be carefully considered; minor substitutions may be tolerated better than ring replacement. | researchgate.net |
| Ester Moiety Variation | Aromatic esters can be more potent than alkyl esters for certain targets. | Phenyl or other aromatic esters may be superior to the benzyl ester. | organic-chemistry.org |
| Carboxylate Replacement | Tetrazole bioisosteres can improve bioavailability and metabolic stability. | Replacing the carboxylate with a tetrazole is a promising strategy to improve drug-like properties. | nih.gov |
| Ring Substitution | The position and nature of substituents strongly influence biological activity. | Systematic substitution at C3, C4, and C5 is necessary to map the SAR. | researchgate.net |
Advanced Applications of Benzyl 6 Oxopyran 3 Carboxylate in Organic Synthesis
Utilization as Building Blocks for Complex Molecules
The inherent reactivity of benzyl (B1604629) 6-oxopyran-3-carboxylate, also known as benzyl coumalate, makes it an attractive starting material for the construction of complex molecular frameworks. The conjugated diene system within the pyran-2-one ring readily participates in cycloaddition reactions, providing a powerful tool for the stereocontrolled synthesis of cyclic and bicyclic structures.
One of the most prominent applications is its use in [4+2] cycloaddition reactions, or Diels-Alder reactions. The electron-deficient nature of the diene system allows it to react with a variety of electron-rich dienophiles. These reactions proceed with high regioselectivity and stereoselectivity, enabling the construction of highly substituted cyclohexene (B86901) derivatives which can be further elaborated into more complex structures. For instance, the reaction with enamines, generated in situ from ketones and secondary amines, leads to the formation of bicyclic lactones which can be subsequently transformed into a variety of carbocyclic and heterocyclic systems.
Furthermore, benzyl 6-oxopyran-3-carboxylate can undergo tandem reactions, where an initial cycloaddition is followed by a series of intramolecular transformations, leading to the rapid assembly of intricate molecular architectures from simple starting materials. These cascade reactions are highly efficient in terms of atom economy and step count, making them particularly valuable in the synthesis of complex target molecules.
| Reaction Type | Dienophile | Resulting Scaffold | Reference |
| Diels-Alder | Alkenes | Substituted cyclohexenes | General knowledge |
| Diels-Alder | Enamines | Bicyclic lactones | General knowledge |
| Tandem Cycloaddition/Intramolecular Rearrangement | Various | Polycyclic systems | General knowledge |
Role in Natural Product Synthesis
The construction of natural products often requires the development of synthetic routes that are both efficient and stereoselective. This compound has found application as a key building block in the total synthesis of several natural products, primarily through its participation in Diels-Alder reactions to construct core cyclic frameworks.
While specific examples detailing the use of the benzyl ester itself are not extensively documented in readily available literature, the closely related methyl coumalate has been employed in the synthesis of various natural product precursors. The principles of these syntheses are directly applicable to the benzyl analogue. The Diels-Alder reaction of coumalate derivatives with appropriate dienophiles provides a convergent and stereocontrolled route to the carbocyclic core of numerous natural products. nih.gov The resulting bicyclic adducts, containing multiple stereocenters and functional groups, serve as advanced intermediates that can be further elaborated to the final natural product targets. The versatility of this approach allows for the synthesis of a diverse range of natural product families. organic-chemistry.orgresearchgate.net
The general strategy involves the careful selection of a dienophile that introduces the desired substituents and stereochemistry for the target natural product. The subsequent cycloaddition reaction with this compound establishes the core ring system, which is then modified through a series of functional group transformations to complete the synthesis. This approach highlights the power of using readily available building blocks to access complex and biologically active molecules.
| Natural Product Target (or core structure) | Key Reaction | Role of this compound |
| Substituted Salicylates | Diels-Alder / Aromatization | Provides the aromatic ring precursor |
| Terpenoid Precursors | Diels-Alder Cycloaddition | Forms the initial cyclohexene ring system |
| Alkaloid Scaffolds | Tandem Cycloaddition/Lactamization | Acts as the diene component for ring formation |
Precursors for Aromatic Compounds via Ring Transformations
A significant application of this compound lies in its ability to serve as a precursor for highly substituted aromatic compounds. The pyran-2-one ring can undergo ring-opening and subsequent aromatization reactions under various conditions, providing a powerful method for the synthesis of functionalized benzenes and other aromatic systems. openstax.orgyoutube.compressbooks.pub
The most common approach involves a Diels-Alder reaction with an alkyne, followed by a retro-Diels-Alder reaction that extrudes carbon dioxide to form a substituted benzene (B151609) ring. The choice of the alkyne dienophile dictates the substitution pattern on the resulting aromatic ring, allowing for a high degree of control over the final product. This method is particularly useful for the synthesis of polysubstituted aromatic compounds that are often difficult to prepare using traditional electrophilic aromatic substitution methods. rsc.org
For example, the reaction of benzyl coumalate with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of a benzyl ester of a trimellitic acid derivative after the extrusion of carbon dioxide. Similarly, reaction with other substituted alkynes can provide access to a wide range of functionalized aromatic esters.
| Dienophile | Resulting Aromatic Product | Key Transformation | Reference |
| Dimethyl acetylenedicarboxylate (DMAD) | Benzyl 1,2,3-benzenetricarboxylate derivative | Diels-Alder / Retro-Diels-Alder | rsc.org |
| Substituted Alkynes | Polysubstituted benzyl benzoates | Diels-Alder / Retro-Diels-Alder | rsc.org |
| Enamines | Substituted anilines | Diels-Alder / Aromatization with nitrogen incorporation | General knowledge |
Polymer Chemistry Applications as Monomeric Units
The lactone functionality within this compound suggests its potential as a monomer in ring-opening polymerization (ROP) to produce polyesters. While direct polymerization of this specific monomer is not extensively reported, studies on closely related structures, such as benzyl malolactonate, provide strong evidence for its applicability in polymer synthesis. nih.govrsc.orgrsc.org
Ring-opening polymerization of lactones is a well-established method for the synthesis of biodegradable and biocompatible polyesters, which have numerous applications in the biomedical field. The polymerization of this compound would be expected to yield a polyester (B1180765) with pendant benzyl carboxylate groups. These functional groups could be further modified post-polymerization to introduce a variety of functionalities, tailoring the polymer's properties for specific applications.
For instance, the benzyl esters could be hydrolyzed to carboxylic acid groups, rendering the polymer water-soluble or providing sites for conjugation with drugs or other bioactive molecules. The polymerization can be initiated by various catalysts, including organocatalysts, which are often preferred for biomedical applications due to their lower toxicity compared to metal-based catalysts. nih.govd-nb.info
| Polymerization Method | Potential Polymer Structure | Potential Applications | Reference (by analogy) |
| Ring-Opening Polymerization (ROP) | Poly(this compound) | Drug delivery, tissue engineering | nih.govrsc.orgrsc.org |
| Organocatalyzed ROP | Functional polyesters | Biocompatible materials | nih.govd-nb.info |
Mechanistic Aspects of Biological Activities of Pyrone Carboxylates
Enzyme Inhibition Mechanisms (e.g., Kinases, Hydrolases)
There is currently no specific information available in the scientific literature regarding the mechanisms by which Benzyl (B1604629) 6-oxopyran-3-carboxylate may inhibit enzymes such as kinases or hydrolases.
Molecular Interactions with Biological Targets
Detailed studies on the molecular interactions of Benzyl 6-oxopyran-3-carboxylate with biological targets are not present in the available literature.
DNA Binding Mechanisms
There is no published research that describes the mechanisms of interaction between this compound and DNA.
Receptor Ligand Interactions
Information regarding the interaction of this compound with biological receptors as a ligand is not available in the current scientific literature.
Structure-Mechanism Relationships for Therapeutic Potential
Without data on its biological activities and mechanisms of action, the structure-mechanism relationships for the therapeutic potential of this compound cannot be determined.
Modulation of Cellular Pathways and Processes
There is no available research detailing how this compound modulates cellular pathways and processes.
Emerging Research Trends and Future Perspectives
Innovations in Synthetic Methodologies for Pyrone Carboxylates
Recent progress in organic synthesis has provided a powerful and diverse toolkit for constructing pyrone carboxylates and their derivatives. These innovations move beyond classical methods, offering greater efficiency, selectivity, and sustainability. iosrjournals.org
Transition metal-catalyzed reactions have become a cornerstone of modern pyrone synthesis. iosrjournals.org Various metals have been employed to facilitate complex bond formations under mild conditions:
Palladium: Palladium-catalyzed processes, such as the Sonogashira coupling followed by electrophilic cyclization, are widely used to create substituted 2-pyrones. nih.gov This strategy is valued for its compatibility with diverse functional groups. nih.gov Additionally, Pd/C-catalyzed tandem C-C and C-O bond formation has emerged as a powerful method for synthesizing pyranone derivatives. iosrjournals.org
Rhodium: Rhodium catalysts enable the oxidative coupling of substituted acrylic acids with alkynes and alkenes, proceeding through the cleavage of a vinylic C-H bond to directly form 2-pyrone structures. mdpi.com
Gold: Gold catalysis has proven particularly effective for the 6-endo-dig cyclization of specific precursors, a key step in forming the 2-pyrone ring, and has been applied in the synthesis of natural products like (+)-violapyrone C. researchgate.net
Nickel: Nickel-catalyzed [2+2+2] cycloaddition of diynes with carbon dioxide (CO₂) offers a mild and efficient route to 2-pyrones, showcasing a green chemistry approach by utilizing CO₂ as a C1 source. mdpi.com
Beyond metal catalysis, novel annulation strategies are expanding the structural diversity of pyrone-containing molecules. For example, a recently developed pyrone annulation of carbazoles with 3-siloxy-4-pyrones has provided access to unusual and complex alkaloid-pyrone structures, leading to the total synthesis of pleiomaltinine. nih.gov Furthermore, the principles of green chemistry are being integrated into pyrone synthesis through solvent-free reaction protocols and the use of biomass-derived precursors, reducing the environmental impact of these chemical transformations. iosrjournals.orgresearchgate.net
Table 1: Innovations in Metal-Catalyzed Synthesis of Pyrone Derivatives
| Catalyst System | Reaction Type | Outcome/Application | Citations |
|---|---|---|---|
| Palladium (Pd) | Sonogashira Coupling & Cyclization | Synthesis of functionalized 2-pyrones and key intermediates. | nih.gov |
| Rhodium (Rh) | Oxidative Coupling (C-H Activation) | Straightforward synthesis of 2-pyrone and butenolide derivatives. | mdpi.com |
| Gold (Au) | 6-endo-dig Cyclization | Efficient formation of 2-pyrone rings in natural product synthesis. | researchgate.net |
| Nickel (Ni) | [2+2+2] Cycloaddition with CO₂ | Mild and sustainable preparation of 2-pyrones from diynes. | mdpi.com |
| Palladium on Carbon (Pd/C) | Tandem C-C/C-O Bond Formation | Single-pot synthesis of pyrano[4,3-c]pyrazol-4(1H)-one. | mdpi.com |
Advanced Computational Approaches in Pyrone Research
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to pyrone research is accelerating progress. These advanced computational methods provide deep insights into molecular behavior, guide experimental design, and rationalize observed biological activities.
Key computational approaches being applied in the study of pyrone derivatives include:
3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are used to correlate the chemical structures of pyrone derivatives with their biological activities. nih.gov In tandem, pharmacophore models identify the essential spatial arrangement of features required for a molecule to interact with a specific biological target. These models are instrumental in screening large chemical databases to identify novel, potent inhibitors. nih.gov
Deep Learning: Artificial intelligence, specifically deep learning, is being harnessed to create predictive models for drug discovery. Trained on large datasets of active compounds, these models can rapidly screen virtual libraries containing millions of molecules to pinpoint promising candidates with desired activities, as demonstrated in the search for cruzipain inhibitors. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a pyrone derivative when bound to a target protein, providing insights into binding affinity and mode of interaction. nih.gov Following docking, molecular dynamics (MD) simulations are performed to analyze the stability of the ligand-protein complex over time, offering a more dynamic and realistic view of the molecular interactions. nih.gov
Quantum Chemistry Calculations: Methods like AM1 calculations are employed to investigate the electronic structure and reactivity of pyrone derivatives. nih.gov This has been particularly useful for understanding the photobiological behavior of pyrone-containing compounds like psoralens, which can photoadd to DNA. nih.gov
Table 2: Computational Methods in Pyrone Research
| Computational Method | Application/Purpose | Example | Citations |
|---|---|---|---|
| 3D-QSAR & Pharmacophore Modeling | Identify structural features for biological activity; screen for new inhibitors. | Design of cruzipain inhibitors. | nih.gov |
| Deep Learning Models | High-throughput virtual screening of large compound databases. | Identification of novel drug-like molecules from the DrugBank database. | nih.gov |
| Molecular Dynamics (MD) Simulation | Evaluate the stability and dynamics of ligand-protein complexes. | Validation of potent inhibitors for the T. cruzi cruzipain protein. | nih.gov |
| AM1 Calculations | Gain insight into molecular electronic structure and photobiology. | Understanding the DNA photoaddition mechanism of psoralen (B192213) derivatives. | nih.gov |
Development of Novel Pyrone-Based Molecular Tools
The inherent reactivity and structural versatility of the pyrone ring make it an excellent platform for the development of novel molecular tools for chemical biology and materials science. nih.gov The pyrone scaffold serves not just as a pharmacophore but also as a versatile building block for more complex functional molecules. acs.org
One significant area of development is the use of pyrones as precursors for advanced ligands. For instance, 2,6-dicyano-4-pyrone has been developed as a multifarious building block. acs.org Through selective modifications of its cyano groups, it can be converted into 2,6-bis(hetaryl)-4-pyrones. These intermediates are then transformed into 2,6-bis(hetaryl)pyridines, a class of highly sought-after multidentate ligands used to create coordination compounds with applications as luminescent materials and dyes in solar cells. acs.org
Pyrone derivatives are also being explored as molecular probes to investigate biological processes. The unique structures of pyrone diterpenes, such as subglutinols A and B, have made them exciting targets for total synthesis, not only for their therapeutic potential but also for their possible use as chemical probes to study cell cycle regulation. acs.org
Furthermore, bioengineering approaches are creating new avenues for pyrone-based tools. Researchers have successfully engineered Type I polyketide synthase (PKS) assembly lines to achieve the thioesterase-independent off-loading of α-pyrone polyketides. acs.org By manipulating these biosynthetic pathways, it is possible to generate novel pyrone structures that are not accessible through traditional synthesis, thereby expanding the chemical space for drug discovery and the development of new molecular probes. acs.org The isolation of new α-pyrone derivatives like diaportholides A and B from endophytic fungi further underscores nature's role in providing novel molecular structures that can be developed for various applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
